molecular formula C14H22N2O2 B3148842 (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 65875-12-9

(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No. B3148842
CAS RN: 65875-12-9
M. Wt: 250.34 g/mol
InChI Key: OFSPJMCOJMZMPM-UHFFFAOYSA-N
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Description

4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, more commonly referred to as 4MMEA, is an organic compound belonging to the class of amines. It is a colorless, water-soluble, crystalline solid with a boiling point of 128°C and a melting point of 88°C. 4MMEA is a versatile compound, with a wide range of applications in both chemical and biological research. In the field of synthetic chemistry, 4MMEA is used as a starting material for the synthesis of other compounds. In the field of biochemistry, 4MMEA is used as a research tool to study the molecular mechanisms of action of drugs and other compounds.

Scientific Research Applications

Biomedical Applications and Therapeutic Potentials

The scope of research on (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives spans various fields, including biomedical applications and the development of novel therapeutic agents. This section highlights significant scientific research applications of this compound and related structures, focusing on their roles in understanding disease mechanisms, developing diagnostic tools, and creating new treatments.

Understanding Disease Mechanisms

Research into compounds structurally related to this compound has provided insights into the mechanisms of diseases. For instance, studies on aromatic amines, a class to which this compound belongs, have elucidated their bioactivation processes and the formation of DNA adducts, offering a deeper understanding of carcinogenesis and the role of environmental carcinogens in cancer development (Wang, Hanna, Sugamori, & Grant, 2019).

Diagnostic Tool Development

Compounds with structural similarities to this compound have been explored for their potential in diagnostic applications. For example, the utilization of metalloporphyrin catalysts for the functionalization of saturated C-H bonds, as seen in certain aromatic compounds, has implications for the synthesis of diagnostic markers and probes, enhancing the detection of diseases at the molecular level (Che, Lo, Zhou, & Huang, 2011).

Therapeutic Development

The therapeutic potential of molecules structurally related to this compound has been a significant area of research. This includes the development of new analgesic compounds with reduced adverse effects, exemplified by oliceridine, a novel mu-opioid receptor agonist demonstrating selective activation of G protein and β-arrestin signaling pathways, pointing towards an improved therapeutic window for treating moderate-to-severe acute pain (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019). Similarly, the development of G protein-biased kappa agonists has shown promise in reducing pain and itch with fewer side effects, highlighting the therapeutic potential of targeting specific receptor pathways (Mores, Cummins, Cassell, & van Rijn, 2019).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-14-4-2-13(3-5-14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSPJMCOJMZMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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